molecular formula C20H17Cl2NO2 B4751220 4-(2,4-dichlorophenoxy)-N-1-naphthylbutanamide

4-(2,4-dichlorophenoxy)-N-1-naphthylbutanamide

Cat. No. B4751220
M. Wt: 374.3 g/mol
InChI Key: BUIRYWHVSALVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-1-naphthylbutanamide, commonly known as "naproxen," is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen is a member of the propionic acid class of NSAIDs, which also includes ibuprofen and ketoprofen.

Mechanism of Action

Naproxen works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Naproxen has a number of biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular disease. In addition, naproxen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Naproxen has also been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of leukocyte migration.

Advantages and Limitations for Lab Experiments

Naproxen has several advantages and limitations for lab experiments. One advantage is that it is a well-established and widely used drug, with a large body of literature on its pharmacology and toxicology. In addition, it is relatively inexpensive and easy to obtain. However, naproxen also has some limitations, including its potential for toxicity at high doses, its limited solubility in water, and its potential for interference with other assays.

Future Directions

There are several future directions for research on naproxen. One area of interest is the development of novel formulations and delivery methods that improve its pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of its potential therapeutic effects in the treatment of Alzheimer's disease, cancer, and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying its effects on the immune system and to identify potential new targets for therapeutic intervention.

Scientific Research Applications

Naproxen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, headache, and fever. In addition, naproxen has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h1-3,5-8,10-11,13H,4,9,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIRYWHVSALVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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